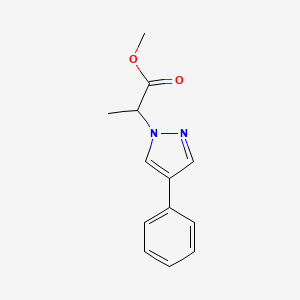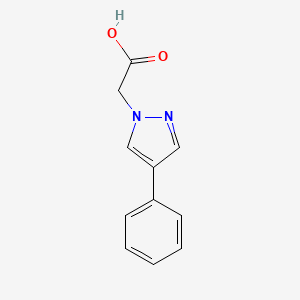![molecular formula C10H11FN4 B1468100 [1-(4-Fluor-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamin CAS No. 1249001-42-0](/img/structure/B1468100.png)
[1-(4-Fluor-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamin
Übersicht
Beschreibung
The compound you’re asking about seems to be a derivative of fluoro-methylphenyl compounds . These compounds often have interesting chemical and biological properties. For example, (2-fluoro-4-methylphenyl)methanamine hydrochloride is a related compound .
Molecular Structure Analysis
The molecular structure of these compounds often includes a fluoro-methylphenyl group. For instance, (1R)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride has a molecular weight of 189.66 .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, (2-fluoro-4-methylphenyl)methanamine hydrochloride is a powder stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Die Indolderivate, die strukturell unserem Zielmolekül ähnlich sind, haben signifikante antivirale Aktivitäten gezeigt . Das Vorhandensein eines Triazolrings und einer fluorierten Phenylgruppe könnte diese Eigenschaften möglicherweise verstärken. Diese Verbindung könnte synthetisiert und gegen eine Reihe von RNA- und DNA-Viren getestet werden, was zur Entwicklung neuer antiviraler Medikamente beitragen würde.
Antibakterielle Mittel
Triazolverbindungen sind für ihre antibakteriellen Eigenschaften bekannt . Die spezifische Struktur von "[1-(4-Fluor-2-methylphenyl)triazol-4-yl]methanamin" könnte hinsichtlich ihrer Wirksamkeit gegen arzneimittelresistente Bakterienstämme untersucht werden, was ein wachsendes Problem im globalen Gesundheitswesen darstellt.
Antitumoraktivität
Indolderivate, die einige strukturelle Ähnlichkeiten mit unserer Verbindung aufweisen, sind bekanntermaßen in der Lage, Antitumoraktivitäten zu entfalten . Die Verbindung könnte hinsichtlich ihres Potenzials zur Hemmung des Wachstums von Krebszellen oder der Angiogenese untersucht werden, was einen neuen Weg für die Krebsforschungsforschung eröffnen würde.
Fluor-19-NMR-Studien
Das Fluoratom in der Verbindung macht sie für Fluor-19-NMR-Studien geeignet, die wertvoll für die Bestimmung der Struktur und Dynamik fluorierter organischer Verbindungen sind . Diese Anwendung ist entscheidend in der pharmazeutischen und agrochemischen Forschung, wo die einzigartigen Eigenschaften von Fluor genutzt werden.
Supramolekulare Chemie
Triazole sind Schlüsselkomponenten in der supramolekularen Chemie, da sie Wasserstoffbrückenbindungen und Metallkoordination eingehen können . Die Verbindung könnte verwendet werden, um neuartige supramolekulare Anordnungen mit potenziellen Anwendungen in der Materialwissenschaft und Nanotechnologie zu entwickeln.
Chemische Biologie und Biokonjugation
Der Triazolring wird häufig in der chemischen Biologie für Biokonjugationszwecke verwendet . Diese Verbindung könnte verwendet werden, um Biokonjugate für die gezielte Wirkstoffabgabe oder als Sonden in biologischen Systemen zu erzeugen, um zelluläre Prozesse zu untersuchen.
Fluoreszenzbildgebung
Verbindungen, die Triazolringe enthalten, wurden in der Fluoreszenzbildgebung eingesetzt . Die fragliche Verbindung könnte modifiziert werden, um als fluoreszierendes Etikett für die Bildgebung in der biologischen Forschung zu fungieren, was die Visualisierung zellulärer Komponenten oder Prozesse unterstützt.
Polymerchemie
Triazolderivate sind bekannt dafür, zur thermischen und chemischen Stabilität von Polymeren beizutragen . Die Verbindung könnte in Polymerketten eingebaut werden, um ihre Eigenschaften für bestimmte industrielle Anwendungen zu verbessern.
Wirkmechanismus
The exact mechanism of action of [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is not yet fully understood. However, it is believed that [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine binds to the active site of PLD and inhibits its activity. In addition, [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been shown to bind to other enzymes and proteins, such as PKC and PI3K, and modulate their activity.
Biochemical and Physiological Effects
[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of PLD, which is involved in a number of cellular processes, including cell proliferation, migration, and differentiation. In addition, [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been shown to modulate the activity of other enzymes and proteins, such as PKC and PI3K, and modulate their associated pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine in laboratory experiments has some advantages and limitations. One advantage is that [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is relatively easy to synthesize and is available commercially. In addition, [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is easy to use and has a relatively low toxicity. However, [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is not as potent as other inhibitors of PLD and its associated pathways, and it is not as stable as some other compounds.
Zukünftige Richtungen
The potential future directions for [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine include the development of more potent inhibitors of PLD and its associated pathways. In addition, [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine could be used to study the effects of PLD inhibition in different cell types and tissues. [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine could also be used to study the effects of PLD inhibition in different disease models. Finally, [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine could be used to develop new therapeutic strategies for diseases associated with PLD activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOKQKVUYPSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


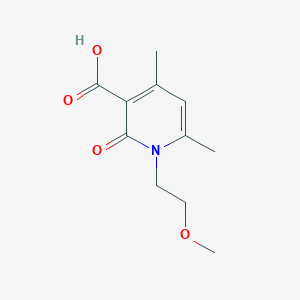
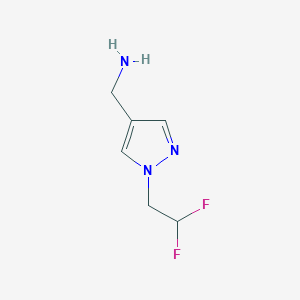

![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
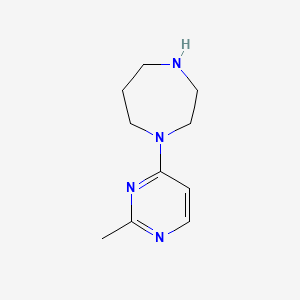
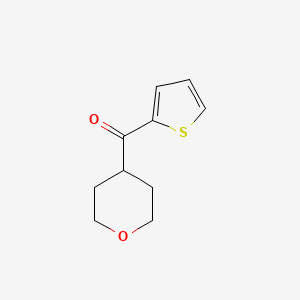
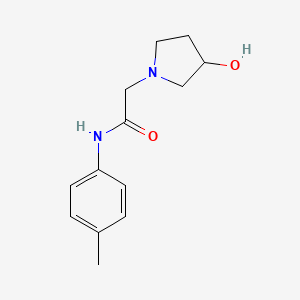
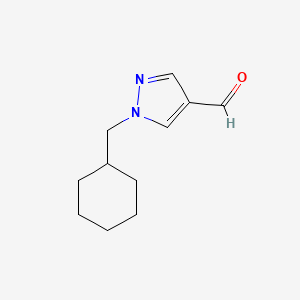
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)

